REACTION_CXSMILES
|
[N+](=C[Si](C)(C)C)=[N-].[CH2:8]([Li])CCC.[F:13][C:14]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:15]=1[CH:16]=O.Cl[C:24]([O:26][CH3:27])=[O:25]>O1CCCC1>[F:13][C:14]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:15]=1[C:16]#[C:8][C:24]([O:26][CH3:27])=[O:25]
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C[Si](C)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC=C1)F
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at −78° C. for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature, during which time gas evolution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was again cooled to −78° C.
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C.
|
Type
|
CUSTOM
|
Details
|
partitioned between diethyl ether and saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting material was purified by silica gel chromatography (0 to 100% gradient of ethyl acetate in hexanes as eluant)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)C#CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |